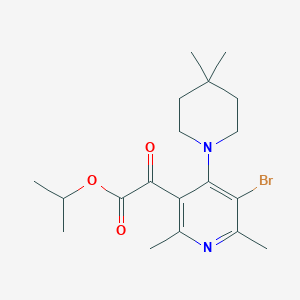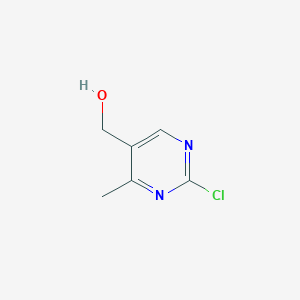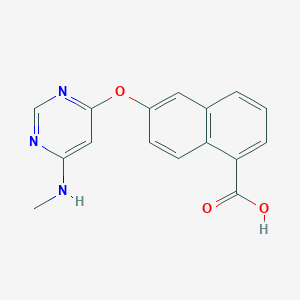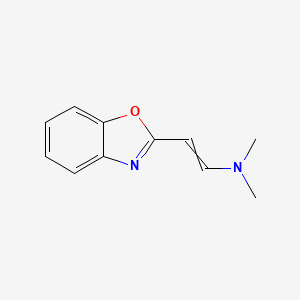![molecular formula C10H14O3 B13933053 Spiro[3.5]nonane-1,3-dione, 7-methoxy-](/img/structure/B13933053.png)
Spiro[3.5]nonane-1,3-dione, 7-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[3.5]nonane-1,3-dione, 7-methoxy- is a spirocyclic compound characterized by a unique structure where two rings are connected through a single atom. This compound is known for its stability and interesting chemical properties, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3.5]nonane-1,3-dione typically involves multi-step reactions. One common method starts with cyclohexanecarboxylic acid chloride, which undergoes a series of reactions to form the desired spiro compound. The reaction conditions often include the use of triethylamine in diethyl ether and hexane, followed by treatment with hydrochloric acid and water .
Industrial Production Methods
While specific industrial production methods for Spiro[3.5]nonane-1,3-dione, 7-methoxy- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
Spiro[3.5]nonane-1,3-dione, 7-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
Spiro[3.5]nonane-1,3-dione, 7-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of Spiro[3.5]nonane-1,3-dione, 7-methoxy- involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Spiro[4.5]decane-7,9-dione
- Spiro[5.5]undecane-2,4-dione
- Spiro[3.5]nonane-6,8-dione
Uniqueness
Spiro[3.5]nonane-1,3-dione, 7-methoxy- is unique due to its specific structural configuration and the presence of the methoxy group, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a distinct and valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
7-methoxyspiro[3.5]nonane-1,3-dione |
InChI |
InChI=1S/C10H14O3/c1-13-7-2-4-10(5-3-7)8(11)6-9(10)12/h7H,2-6H2,1H3 |
InChI Key |
OMUZMYWBVAKMRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC2(CC1)C(=O)CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid](/img/structure/B13932979.png)



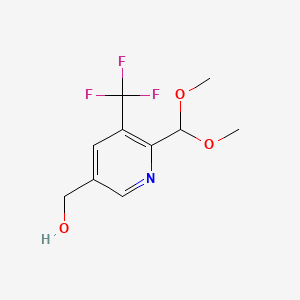
![Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13933026.png)
![8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B13933030.png)
